1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone
Overview
Description
1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methoxy group at the 4’ position and an ethanone group at the 2 position of the biphenyl structure
Preparation Methods
The synthesis of 1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4’-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and ethanone moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis. Additionally, its biphenyl structure allows it to interact with hydrophobic pockets in receptor proteins, modulating their activity and signaling pathways.
Comparison with Similar Compounds
1-(4’-Methoxy-[1,1’-biphenyl]-2-yl)ethanone can be compared with other biphenyl derivatives such as:
1-(4’-Methoxy-[1,1’-biphenyl]-4-yl)ethanone: This compound has the methoxy group at the 4’ position and the ethanone group at the 4 position, resulting in different chemical properties and reactivity.
4-Methoxybiphenyl: Lacks the ethanone group, making it less reactive in certain chemical reactions but useful as a precursor for further functionalization.
1-(4-Methylphenyl)ethanone: Contains a methyl group instead of a methoxy group, leading to variations in its physical and chemical properties.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZMAGUDRTXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401902 | |
Record name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-43-7 | |
Record name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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